Menin–MLL PPI Inhibition: Target Engagement Hypothesis vs. Known Inhibitor Benchmarks
The vendor datasheet proposes that this compound inhibits the menin–MLL interaction, a mechanism exploited by clinical-stage molecules such as revumenib (SNDX-5613; menin–MLL IC50 ~10–30 nM) and MI-3454 (IC50 ~0.5 nM) [1]. No quantitative IC50, Ki, or Kd value has been disclosed for CAS 2034558-72-8. Therefore, while the compound may occupy the same pharmacological space, its absolute potency and selectivity relative to established tool compounds or clinical candidates remain uncharacterized [1].
| Evidence Dimension | Menin–MLL PPI inhibition potency |
|---|---|
| Target Compound Data | No published IC50 available |
| Comparator Or Baseline | Revumenib (SNDX-5613): IC50 ~10–30 nM; MI-3454: IC50 ~0.5 nM [1] |
| Quantified Difference | Not calculable; absolute potency unknown |
| Conditions | Fluorescence polarization competitive binding or cell-based MLL-fusion assays (context for comparators) [1] |
Why This Matters
Procurement decisions for a menin–MLL probe require empirical IC50 data; purchasing this compound constitutes an investment in an unvalidated tool, and users must plan for in-house potency profiling before biological application.
- [1] Fischer, E., et al. Structure-Based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction. J. Med. Chem. 2019, 62, 5137–5152. View Source
